REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([CH3:13])[C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.[Cl:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=O)[C:19]([CH3:26])=[N:18]2.P(Br)(Br)([Br:29])=O.[OH-].[NH4+]>CN(C)C=O>[Br:29][C:8]1[C:7]([CH3:13])=[N:6][C:5]2[C:10]([N:9]=1)=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2.[Br:29][C:20]1[C:19]([CH3:26])=[N:18][C:17]2[C:22](=[CH:23][CH:24]=[C:15]([Cl:14])[CH:16]=2)[N:21]=1 |f:0.1,3.4|
|
Name
|
6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2N=C(C(NC2=C1)=O)C.ClC=1C=C2N=C(C(NC2=CC1)=O)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
771 μmol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 105° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC2=CC=C(C=C2N1)Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC2=CC=C(C=C2N=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 10.1% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([CH3:13])[C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.[Cl:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=O)[C:19]([CH3:26])=[N:18]2.P(Br)(Br)([Br:29])=O.[OH-].[NH4+]>CN(C)C=O>[Br:29][C:8]1[C:7]([CH3:13])=[N:6][C:5]2[C:10]([N:9]=1)=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2.[Br:29][C:20]1[C:19]([CH3:26])=[N:18][C:17]2[C:22](=[CH:23][CH:24]=[C:15]([Cl:14])[CH:16]=2)[N:21]=1 |f:0.1,3.4|
|
Name
|
6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2N=C(C(NC2=C1)=O)C.ClC=1C=C2N=C(C(NC2=CC1)=O)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
771 μmol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 105° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC2=CC=C(C=C2N1)Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC2=CC=C(C=C2N=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 10.1% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |